![molecular formula C14H11ClN2O3 B3054524 N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide CAS No. 6088-88-6](/img/no-structure.png)

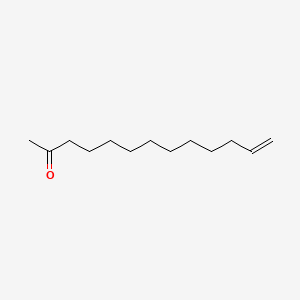

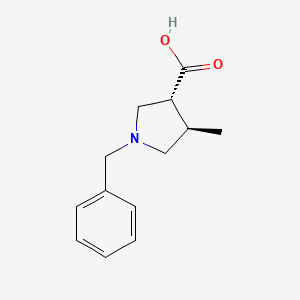

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a furan carboxamide derivative with a 4-chlorophenyl group and an amino group attached. Furan carboxamides and their derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Aplicaciones Científicas De Investigación

Antiallergic Activity

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide and its analogs have been studied for their antiallergic properties. A study found that these compounds exhibited potent antiallergic activity in tests involving dermal vascular permeability and active anaphylaxis assays in rats (Georgiev et al., 1987).

Antimicrobial Activity

There's significant interest in the antimicrobial properties of related compounds. Research on similar furan-2-carboxamide derivatives showed promising antimicrobial activity against various microorganisms, including bacteria and fungi (Arora et al., 2013). Another study highlighted the synthesis and characterization of furan-3-carboxamides, which exhibited significant in vitro antimicrobial activity (Zanatta et al., 2007).

Anticancer Potential

Compounds similar to this compound have been explored for their potential in cancer treatment. Studies have designed and synthesized furan-2-carboxamide derivatives targeting the epidemal growth factor receptor (EGFR), exhibiting potent anticancer activities against various cancer cell lines (Lan et al., 2017).

Biological Activities and Applications

Research in this area extends to exploring various biological activities and applications of similar compounds. For instance, studies have synthesized and evaluated the biological activities of furan-2-carboxamide derivatives as urotensin-II receptor antagonists, revealing their potential in medical applications (Chae Jo Lim et al., 2019).

Direcciones Futuras

The future research directions could involve further exploration of the biological activities of this compound and similar compounds, as well as the development of more efficient synthesis methods. The compound’s potential as a therapeutic agent could also be explored, given the biological activities of similar compounds .

Mecanismo De Acción

Target of Action

The primary target of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is the Nav1.8 sodium ion channel . Nav1.8 channels are a subgroup of voltage-gated sodium channels that are exclusively expressed on small diameter primary afferent neurons . They play a crucial role in the neurotransmission of nociceptive pain .

Mode of Action

This compound acts as a selective blocker of the Nav1.8 sodium channel . It reduces the firing rate of joint afferents during noxious rotation of the joint but has no effect during non-noxious rotation . This selective blocking action reduces the transmission of pain signals from the joint .

Biochemical Pathways

The compound’s action on Nav1.8 sodium channels affects the inflow of low-intensity mechanical signals to spinal wide dynamic range (WDR) neurons . Nav1.8 sodium channels on the central terminals seem to be key to the modulation of spontaneous firing in certain conditions .

Pharmacokinetics

It is known to be soluble in dmso to 100 mm and in ethanol to 25 mm , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in a significant reduction in behavioral measures of chronic pain . By blocking the Nav1.8 sodium channels, it reduces the transmission of pain signals, thereby alleviating pain .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves the condensation of 4-chloroacetophenone with ethyl acetoacetate to form ethyl 4-chloro-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form ethyl 4-chloro-3-hydrazinobutanoate. The resulting compound is then reacted with furan-2-carboxylic acid to form N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide.", "Starting Materials": [ "4-chloroacetophenone", "ethyl acetoacetate", "hydrazine hydrate", "furan-2-carboxylic acid" ], "Reaction": [ "Condensation of 4-chloroacetophenone with ethyl acetoacetate in the presence of a base to form ethyl 4-chloro-3-oxobutanoate", "Reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-chloro-3-hydrazinobutanoate", "Reaction of ethyl 4-chloro-3-hydrazinobutanoate with furan-2-carboxylic acid in the presence of a coupling agent to form N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide" ] } | |

Número CAS |

6088-88-6 |

Fórmula molecular |

C14H11ClN2O3 |

Peso molecular |

290.7 g/mol |

Nombre IUPAC |

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |

InChI |

InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+ |

Clave InChI |

REELYLPJMWRIQG-DHZHZOJOSA-N |

SMILES isomérico |

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N |

SMILES |

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |

SMILES canónico |

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethenylphenyl)methyl]-pyrrolidine](/img/structure/B3054451.png)

![2H,3H-Naphtho[1,2-B]furan-2-one](/img/structure/B3054461.png)

![Phenol, 3-[(butylamino)methyl]-](/img/structure/B3054463.png)